Cas no 90322-59-1 (2-oxo-2H-chromene-6-sulfonamide)

2-oxo-2H-chromene-6-sulfonamide structure
90322-59-1 structure
商品名:2-oxo-2H-chromene-6-sulfonamide
CAS番号:90322-59-1
MF:C9H7NO4S
メガワット:225.221181154251
MDL:MFCD01926592
CID:1950182
PubChem ID:15191267

2-oxo-2H-chromene-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-6-sulfonamide, 2-oxo-
    • 2-oxochromene-6-sulfonamide
    • F1905-0462
    • Z299680978
    • coumarin-6-sulfonamide
    • AKOS005139286
    • EN300-271154
    • AG-777/09308041
    • SCHEMBL1743537
    • 2-oxo-2h-chromene-6-sulfonamide
    • 90322-59-1
    • 2-oxo-2H-chromene-6-sulfonamide
    • MDL: MFCD01926592
    • インチ: InChI=1S/C9H7NO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H,(H2,10,12,13)
    • InChIKey: GMLWMUHTXAGMLN-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N

計算された属性

  • せいみつぶんしりょう: 225.00957888Da
  • どういたいしつりょう: 225.00957888Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 395
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 94.8Ų

2-oxo-2H-chromene-6-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM541906-1g
2-Oxo-2H-chromene-6-sulfonamide
90322-59-1 97%
1g
$960 2024-07-20
Enamine
EN300-271154-0.5g
2-oxo-2H-chromene-6-sulfonamide
90322-59-1 95.0%
0.5g
$465.0 2025-03-20
Enamine
EN300-271154-1.0g
2-oxo-2H-chromene-6-sulfonamide
90322-59-1 95.0%
1.0g
$485.0 2025-03-20
Life Chemicals
F1905-0462-0.5g
2-oxo-2H-chromene-6-sulfonamide
90322-59-1 95%
0.5g
$398.0 2023-09-07
Enamine
EN300-271154-5g
2-oxo-2H-chromene-6-sulfonamide
90322-59-1 90%
5g
$1406.0 2023-09-11
Life Chemicals
F1905-0462-1g
2-oxo-2H-chromene-6-sulfonamide
90322-59-1 95%
1g
$708.0 2023-09-07
Life Chemicals
F1905-0462-2.5g
2-oxo-2H-chromene-6-sulfonamide
90322-59-1 95%
2.5g
$1416.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141081-1g
2-Oxo-2H-chromene-6-sulfonamide
90322-59-1 97%
1g
¥7491.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141081-250mg
2-Oxo-2H-chromene-6-sulfonamide
90322-59-1 97%
250mg
¥2577.00 2024-04-26
Chemenu
CM541906-100mg
2-Oxo-2H-chromene-6-sulfonamide
90322-59-1 97%
100mg
$247 2024-07-20

2-oxo-2H-chromene-6-sulfonamide 関連文献

2-oxo-2H-chromene-6-sulfonamideに関する追加情報

Introduction to 2H-1-Benzopyran-6-sulfonamide, 2-oxo- (CAS No. 90322-59-1)

The compound 2H-1-Benzopyran-6-sulfonamide, 2-oxo-, identified by the CAS number 90322-59-1, represents a significant class of heterocyclic sulfonamides that have garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its benzopyran core structure functionalized with a sulfonamide group and an oxo moiety, exhibits unique chemical and biological properties that make it a promising candidate for further investigation in drug discovery and therapeutic applications.

The benzopyran scaffold is a well-documented motif in natural products and pharmaceuticals, known for its structural versatility and biological activity. The presence of the sulfonamide group at the 6-position introduces a polar, hydrogen-bonding capability, which can enhance binding affinity to biological targets. Additionally, the oxo group at the 2-position contributes to the molecule's overall electronic distribution, influencing its reactivity and interactions with biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 2H-1-Benzopyran-6-sulfonamide, 2-oxo- (CAS No. 90322-59-1) may interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary docking studies indicate potential binding to enzymes such as cytochrome P450 monooxygenases, which are pivotal in drug metabolism and biosynthesis.

The sulfonamide moiety is particularly noteworthy for its role as a pharmacophore in numerous therapeutic agents. Its ability to form stable hydrogen bonds with nucleophilic centers in proteins makes it an effective tool for designing molecules with enhanced target specificity. In the context of 2H-1-Benzopyran-6-sulfonamide, 2-oxo-, this feature could be leveraged to develop novel inhibitors or modulators of enzyme activity relevant to diseases such as cancer, inflammation, and infectious disorders.

Emerging research in medicinal chemistry highlights the importance of heterocyclic sulfonamides as scaffolds for drug development. The benzopyran core provides a rigid framework that can be modified to optimize pharmacokinetic properties, while the sulfonamide group offers a tunable pharmacophore for targeting specific biological pathways. The oxo group further enhances structural diversity, allowing for fine-tuning of electronic properties and solubility characteristics.

In vitro studies have begun to explore the biological activity of 2H-1-Benzopyran-6-sulfonamide, 2-oxo- (CAS No. 90322-59-1). Initial experiments suggest that this compound exhibits moderate inhibitory activity against certain enzymatic targets, making it a candidate for further optimization as a lead compound. Additionally, its structural features may contribute to favorable pharmacokinetic profiles, including good solubility and bioavailability.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic versatility of benzopyran derivatives. Key synthetic strategies include cyclization reactions to establish the benzopyran core, followed by functionalization at the 6-position with a sulfonamide group. The introduction of the oxo group typically occurs through oxidation or rearrangement reactions under controlled conditions.

As interest in natural product-inspired drug discovery continues to grow, compounds like 2H-1-Benzopyran-6-sulfonamide, 2-oxo- (CAS No. 90322-59-1) offer valuable starting points for developing novel therapeutics. Their unique structural motifs combined with well-documented biological activities make them attractive candidates for further exploration in both academic and industrial settings.

Future research directions may focus on derivatizing this scaffold to enhance its pharmacological properties. Strategies such as analog design, structure-based drug optimization (SBDO), and high-throughput screening (HTS) could accelerate the discovery of more potent and selective derivatives. Additionally, investigating the compound's mechanism of action will provide deeper insights into its potential therapeutic applications.

The growing body of literature on heterocyclic sulfonamides underscores their significance in modern drug discovery. Compounds like 2H-1-Benzopyran-6-sulfonamide, 2-oxo- (CAS No. 90322-59-1) exemplify how structural diversity can be leveraged to develop innovative therapeutic agents targeting complex diseases.

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